molecular formula C15H13ClO2 B2796198 2-[4-(2-Chlorophenyl)phenyl]propanoic acid CAS No. 5104-50-7

2-[4-(2-Chlorophenyl)phenyl]propanoic acid

Cat. No.: B2796198
CAS No.: 5104-50-7
M. Wt: 260.72
InChI Key: YHVLXWOWBIZXCZ-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorophenyl)phenyl]propanoic acid is a complex organic compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorophenyl group and a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Chlorophenyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the benzene ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or column chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Chlorophenyl)phenyl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, and amides.

  • Reduction: Alcohols and amines.

  • Substitution: Halogenated derivatives and nitro compounds.

Scientific Research Applications

2-[4-(2-Chlorophenyl)phenyl]propanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-[4-(2-Chlorophenyl)phenyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Comparison with Similar Compounds

2-[4-(2-Chlorophenyl)phenyl]propanoic acid is structurally similar to other phenylpropanoic acid derivatives. Some similar compounds include:

  • 2-(4-Chlorophenyl)propanoic acid: Lacks the additional benzene ring.

  • 2-(2-Chlorophenyl)propanoic acid: Different position of the chlorophenyl group.

  • 2-(3-Chlorophenyl)propanoic acid: Different position of the chlorophenyl group.

Uniqueness: The presence of the additional benzene ring in this compound contributes to its unique chemical and biological properties, distinguishing it from its simpler analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-[4-(2-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10(15(17)18)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVLXWOWBIZXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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